4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine, commonly referred to as UK 78282 hydrochloride, is a synthetic compound notable for its pharmacological properties, particularly as a potassium channel blocker. This compound has garnered attention for its potential therapeutic applications in various medical fields, including neurology and immunology.
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine belongs to the class of piperidine derivatives. These compounds are characterized by a six-membered ring containing one nitrogen atom, which can participate in various chemical reactions due to its nucleophilic nature. The specific structural modifications in this compound enhance its biological activity, particularly in modulating ion channels.
The synthesis of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine can be represented as follows:
The compound features a piperidine ring substituted with a benzhydryloxy methyl group and a propyl chain that includes a methoxyphenyl group .
The chemical behavior of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine includes:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological efficacy .
The mechanism of action of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine primarily involves blocking potassium channels K V 1.3 and K V 1.4. These channels play significant roles in regulating neuronal excitability and T lymphocyte activation.
Upon binding to these channels, the compound inhibits their activity, leading to altered cellular responses such as reduced excitability in neurons and modulation of immune responses in T lymphocytes. This action can have therapeutic implications in conditions like autoimmune diseases and neurodegenerative disorders .
The physical properties of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during synthetic processes .
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine has several scientific applications:
The ongoing research into this compound may lead to new insights into drug design and therapeutic strategies targeting ion channels .
The construction of the piperidine scaffold in 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine relies on strategic multi-step sequences. A prevalent approach involves reductive amination as a pivotal step, where 4-piperidone derivatives serve as precursors. One optimized pathway begins with N-benzyl-4-piperidone, which undergoes nucleophilic addition with benzhydrol under acidic conditions to install the benzhydryloxymethyl group at the 4-position. This is followed by catalytic hydrogenation (typically using palladium on carbon) to cleave the benzyl protecting group, yielding the secondary amine intermediate [3]. Subsequent N-alkylation with 3-(4-methoxyphenyl)propyl bromide completes the core structure. Alternative routes employ N-Boc-piperidin-4-one, where the tert-butoxycarbonyl group offers superior regiocontrol during quaternization. After benzhydryloxymethyl functionalization, acidic deprotection (e.g., trifluoroacetic acid) liberates the amine for propyl chain installation [5].
Key optimization challenges include minimizing di-alkylation during propyl chain attachment and suppressing O- versus N-alkylation with benzhydrol derivatives. Research indicates that employing phase-transfer catalysts like tetrabutylammonium bromide during benzhydryl ether formation improves yields to >85%, while controlled addition of sodium hydride as a base ensures mono-alkylation at nitrogen [3] [5]. Recent advances utilize iridium-catalyzed N-heterocyclization of primary amines with diols to assemble the piperidine ring de novo, offering atom-economic advantages but requiring stringent temperature control [5].
Table 1: Comparative Analysis of Core Piperidine Synthesis Routes
Method | Key Steps | Yield (%) | Advantages |
---|---|---|---|
Reductive Amination/Hydrogenation | 1. N-Benzyl-4-piperidone formation 2. Benzhydryloxymethyl addition 3. Debenzylation/Hydrogenation 4. N-Alkylation | 72-78 | Robust, scalable |
N-Boc Protection/Deprotection | 1. N-Boc-4-piperidone formation 2. Benzhydryloxymethyl addition 3. TFA deprotection 4. N-Alkylation | 80-85 | Excellent regiocontrol |
Iridium-Catalyzed Cyclization | Cp*Ir-catalyzed diol + amine cyclization | 65-70 | Atom-economical, fewer steps |
The benzhydryloxymethyl group serves as a critical pharmacophore, influencing target binding and metabolic stability. Systematic structural modifications focus on the benzhydryl aromatic rings and the methylene linker. Electrophilic aromatic substitution (e.g., bromination at para-positions) enables further cross-coupling to introduce electron-donating or -withdrawing groups, directly modulating electronic properties. Studies demonstrate that 4-chloro or 4-fluoro substitution on benzhydryl phenyl rings enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while 4-methoxy derivatives improve solubility but may accelerate demethylation in vitro [1] [2].
The methylene bridge (–CH₂–) between oxygen and piperidine is susceptible to oxidative metabolism. Strategic fluorination (e.g., –CHF– or –CF₂– substitution) significantly improves pharmacokinetic profiles. For instance, difluorinated analogs exhibit 3-fold increased plasma half-lives in preclinical models due to enhanced resistance to oxidative cleavage [1]. Alternatively, replacing oxygen with nitrogen (yielding aminomethyl derivatives) or sulfur expands steric and electronic diversity, though sulfur analogs risk metabolic sulfoxidation. Molecular modeling confirms that bulkier ortho-substituted benzhydryl groups (e.g., 2-naphthyl) enhance binding affinity for CNS targets by restricting conformational flexibility [2].
Table 2: Impact of Benzhydryloxymethyl Modifications on Compound Properties
Modification Site | Structural Change | Effect on Lipophilicity (cLogP) | Bioactivity Enhancement |
---|---|---|---|
Aromatic Rings | 4-Fluoro substitution | +0.25 | ↑ Metabolic stability (↓CYP450 affinity) |
Aromatic Rings | 4-Methoxy substitution | +0.38 | ↑ Solubility; ↑ Demethylation risk |
Methylene Linker | –CH₂– → –CF₂– | +0.51 | ↑ Oxidative stability; ↑ t₁/₂ |
Oxygen Atom | O → NH | -0.30 | ↓ P-gp efflux; altered H-bonding |
The introduction of the 3-(4-methoxyphenyl)propyl chain onto the piperidine nitrogen employs diverse alkylation strategies, each with distinct advantages. Classical Williamson ether synthesis utilizes 1-chloro-3-(4-methoxyphenyl)propane and potassium carbonate in refluxing acetonitrile, achieving 70–75% yields but requiring 24-hour reaction times [3] [4]. Microwave-assisted alkylation dramatically accelerates this step: irradiating the piperidine precursor with alkyl halide and diisopropylethylamine in dimethylformamide at 120°C for 20 minutes achieves 88% yield with minimal di-alkylated impurities [3].
Reductive amination presents an alternative for installing the propyl side chain. Condensing 3-(4-methoxyphenyl)propanal with the piperidine intermediate using sodium triacetoxyborohydride in dichloroethane at room temperature affords the tertiary amine in 92% yield with exceptional chemoselectivity [4]. This method bypasses alkyl halide synthesis and mitigates competing O-alkylation. For industrial-scale production, catalytic hydrogenation under high-pressure (50 bar H₂) with Raney nickel efficiently reduces imine intermediates formed in situ, though it necessitates specialized equipment [3].
Critical parameters influencing N-alkylation efficiency include:
Transitioning from laboratory synthesis to industrial production of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine demands innovations in reaction engineering. Microwave-assisted synthesis revolutionizes key steps: Benzhydryl ether formation, traditionally requiring 12-hour reflux in toluene with Dean-Stark water removal, completes in <30 minutes under microwave irradiation at 150°C with 95% conversion [3]. Similarly, N-alkylation yields increase from 68% to 89% with microwave heating due to suppressed side reactions.
Continuous flow chemistry enables safer handling of hazardous intermediates and precise control of exothermic reactions. A demonstrated three-step sequence integrates:
This system achieves 76% overall yield at throughputs of 200 g/hour, significantly outperforming batch processes in both efficiency and reproducibility. Challenges in adapting heterogeneous reactions (e.g., Claisen-Schmidt condensations for precursor synthesis) to flow are addressed using oscillatory baffled reactors or ultrasound-assisted micro-mixers to prevent clogging [5]. Recent advances incorporate real-time PAT (Process Analytical Technology) monitoring via FT-IR and UV/Vis spectroscopy, enabling automated adjustment of stoichiometry and residence times to maintain >99% purity throughout extended production campaigns.
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3